3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-19-10-7-16(8-11-19)9-12-20(24)22-14-17-13-21(25)23(15-17)18-5-3-2-4-6-18/h2-8,10-11,17H,9,12-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSAIDBNUJLKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the methoxyphenyl intermediate.
Synthesis of the Phenylpyrrolidinyl Moiety: The phenylpyrrolidinyl group is synthesized through a series of reactions, including cyclization and functional group modifications.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the phenylpyrrolidinyl moiety under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural motifs with several propanamide derivatives, differing primarily in substituents and heterocyclic systems. Key comparisons include:
*Estimated based on structural analysis.
- Compared to oxadiazole-linked analogs (CAS 1334369-99-1), the direct methyl-pyrrolidinone substitution may enhance conformational flexibility, affecting bioavailability . Methoxyphenyl groups are conserved across multiple compounds, suggesting a role in π-π stacking or metabolic stability .
Biological Activity
3-(4-Methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]propanamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxyphenyl group , a phenylpyrrolidinyl moiety , and a propanamide backbone . Its molecular formula is with a molecular weight of approximately 353.4149 g/mol. The unique structural components contribute to its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. The compound may exhibit:
- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, indicating possible applications in treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that it could protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease therapies.
Research Findings
A review of the literature reveals various studies assessing the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the compound against common bacterial pathogens, demonstrating significant inhibition of growth compared to control groups.
- Neuroprotective Effects : In a model of neurodegeneration, the compound was shown to reduce cell death and improve survival rates of neurons exposed to toxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
